Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride
CAS No.:
Cat. No.: VC16479716
Molecular Formula: C15H21ClN2O4S
Molecular Weight: 360.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21ClN2O4S |
|---|---|
| Molecular Weight | 360.9 g/mol |
| IUPAC Name | benzyl 4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C15H20N2O4S.ClH/c18-15(21-11-12-4-2-1-3-5-12)17-8-6-13-14(10-17)22(19,20)9-7-16-13;/h1-5,13-14,16H,6-11H2;1H |
| Standard InChI Key | ZWHFDHMJIQDZGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2C1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s backbone consists of an octahydro-6H-pyrido[3,4-b][1, thiazine ring system, which is fully saturated to enhance stability. The thiazine ring is substituted with two sulfone groups (4,4-dioxide), while the pyrido nitrogen is esterified with a benzyl carboxylate group. The hydrochloride salt formation at the tertiary amine improves aqueous solubility, a critical factor for bioavailability in drug development .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₄S·HCl | PubChem |
| Molecular Weight | 324.4 g/mol | PubChem |
| Synonyms | 2306260-77-3 | PubChem |
| Salt Form | Hydrochloride | PubChem |
Synthetic Routes and Methodologies
Proposed Synthesis Strategies
The synthesis of benzyl octahydro-6H-pyrido[3,4-b] thiazine-6-carboxylate 4,4-dioxide hydrochloride likely involves multi-step sequences, drawing from methods used for related heterocycles:
Ring Formation via Cyclocondensation
A plausible route begins with the cyclocondensation of a diamine (e.g., 3,4-diaminopyridine) with a sulfur-containing precursor, such as thioglycolic acid, under acidic conditions. Subsequent oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the sulfone groups .
Esterification and Salt Formation
The intermediate pyrido-thiazine dioxide is esterified with benzyl chloroformate in the presence of a base (e.g., triethylamine). Final treatment with hydrochloric acid yields the hydrochloride salt .
Challenges in Synthesis
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Regioselectivity: Ensuring proper ring closure without side reactions.
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Oxidation Control: Over-oxidation of sulfur may lead to undesired byproducts.
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Salt Crystallization: Optimizing conditions for high-purity hydrochloride formation .
Comparative Analysis with Analogous Compounds
Table 2: Biological Activities of Related Heterocycles
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce step count.
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Structure-Activity Relationships (SAR): Modifying the benzyl group or sulfone positions to enhance potency.
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In Vivo Studies: Evaluating pharmacokinetics and efficacy in animal models of cancer or infection.
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